molecular formula C10H9NO6S2 B14123162 5-Aminonaphthalene-1,3-disulfonic acid

5-Aminonaphthalene-1,3-disulfonic acid

Cat. No.: B14123162
M. Wt: 303.3 g/mol
InChI Key: GHCFYCCXEKHAHC-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-1,3-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and two sulfonic acid groups. This compound is a colorless solid and is primarily used as a precursor in the synthesis of dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonaphthalene-1,3-disulfonic acid typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process begins with the sulfonation of naphthalene using oleum, followed by nitration to introduce the nitro group. The nitro compound is then reduced to the amino derivative .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of manganese dioxide and sodium pyrosulfite as sulfonating agents. The reaction is carried out at a temperature range of 40-55°C and a pH of 6.5-8 .

Chemical Reactions Analysis

Types of Reactions

5-Aminonaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives and amino-substituted naphthalene compounds .

Scientific Research Applications

5-Aminonaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminonaphthalene-1,3-disulfonic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins and enzymes, thereby affecting their activity. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    1-Aminonaphthalene-6-sulfonic acid:

Uniqueness

5-Aminonaphthalene-1,3-disulfonic acid is unique due to its dual sulfonic acid groups, which provide enhanced solubility and reactivity compared to its mono-sulfonic acid counterparts. This makes it particularly valuable in applications requiring high solubility and reactivity .

Properties

Molecular Formula

C10H9NO6S2

Molecular Weight

303.3 g/mol

IUPAC Name

5-aminonaphthalene-1,3-disulfonic acid

InChI

InChI=1S/C10H9NO6S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)

InChI Key

GHCFYCCXEKHAHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)N

Origin of Product

United States

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